molecular formula C18H18FNO4 B5686332 (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one

(4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one

Cat. No. B5686332
M. Wt: 331.3 g/mol
InChI Key: OPOOPXOKUKYWCC-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one, also known as FDMPhOx, is a chemical compound that has been studied for its potential therapeutic applications. FDMPhOx belongs to the class of oxazolidinones, which are known for their antibacterial properties. However, FDMPhOx has been found to have other potential uses beyond its antibacterial activity.

Mechanism of Action

The mechanism of action of (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one is not fully understood. However, studies have shown that (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation. (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one has been found to have several biochemical and physiological effects. Studies have shown that (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one can reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one has also been found to modulate the expression of several genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to target specific processes and pathways in cells. However, one limitation of using (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one. One area of interest is the development of (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one-based therapies for cancer and other diseases. Researchers are also interested in studying the potential of (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one as a drug delivery agent, as well as its potential use in combination with other drugs. Further research is needed to fully understand the mechanism of action of (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one and its potential therapeutic applications.

Synthesis Methods

The synthesis of (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one involves several steps, including the reaction of 2-fluoro-4,5-dimethoxybenzaldehyde with phenylacetic acid to form an intermediate product. This intermediate is then reacted with (S)-3-amino-2-hydroxypropionic acid to form (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one. The synthesis of (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one has been optimized to increase yield and purity.

Scientific Research Applications

(4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one has been studied for its potential therapeutic applications, particularly for its anti-cancer properties. Studies have shown that (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one can inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. (4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one has also been found to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

(4S)-3-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-4-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-22-16-8-13(14(19)9-17(16)23-2)10-20-15(11-24-18(20)21)12-6-4-3-5-7-12/h3-9,15H,10-11H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOOPXOKUKYWCC-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2C(COC2=O)C3=CC=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)CN2[C@H](COC2=O)C3=CC=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3-(2-fluoro-4,5-dimethoxybenzyl)-4-phenyl-1,3-oxazolidin-2-one

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